5-Amino-4-chloro-2-cyclopropylphenol
Description
Significance of Functionalized Phenols and Anilines in Contemporary Chemical Endeavors
The foundational components of 5-Amino-4-chloro-2-cyclopropylphenol—the functionalized phenol (B47542) and aniline (B41778) moieties—are cornerstones of modern chemical research, particularly in medicinal chemistry and materials science. rsc.org
Functionalized Phenols: The phenol structural motif is highly prevalent in a vast majority of top-selling pharmaceutical products and is a fundamental building block for a wide array of value-added chemicals, including natural products, agrochemicals, and polymers. researchgate.net The hydroxyl group of a phenol can act as a hydrogen bond donor and can be readily converted into an ether or ester, providing a handle for modifying a molecule's physicochemical properties. houstonmethodist.org Advanced synthetic methods are continuously being developed to create substituted phenols with complete regiochemical control, reflecting their importance in constructing complex molecules. rsc.orgoregonstate.edu
Functionalized Anilines: Anilines, or aminobenzenes, are equally vital, serving as precursors for dyes, polymers, and pharmaceuticals. researchgate.net The amino group is a key pharmacophore and a versatile synthetic handle for introducing nitrogen-containing functionalities. The development of methods for the regioselective C-H functionalization of anilines is an active area of research, aiming to provide efficient pathways to novel and structurally diverse molecules. researchgate.net In drug discovery, aniline moieties are common, though their potential for metabolic instability sometimes necessitates their replacement with bioisosteres to improve pharmacokinetic profiles. bohrium.com The study of substituted anilines is therefore crucial for fine-tuning the properties of bioactive compounds. bohrium.com
Overview of Research Paradigms Relevant to Structural Analogs
Due to the specific and often proprietary nature of research into complex intermediates, a broader understanding can be gained by examining the research paradigms surrounding its structural analogs. These analogs, which share key functional groups but differ in one substituent, provide insight into the physicochemical properties and synthetic strategies relevant to this class of compounds. Key analogs include 5-Amino-4-chloro-o-cresol (which replaces the cyclopropyl (B3062369) group with a methyl group) and 4-chloro-2-cyclopropylphenol (B3047481) (which lacks the amino group).
Research into these related compounds often focuses on their synthesis and potential as precursors in various applications. For instance, 5-Amino-4-chloro-o-cresol and its hydrochloride salt are used as precursors in oxidative hair dye formulations, where they react with other intermediates to form the final colorant. cir-safety.org The study of such analogs involves detailed characterization of their chemical and physical properties.
Below is a comparative data table of the computed physicochemical properties for several structural analogs of this compound, sourced from publicly available chemical databases. This data illustrates how minor structural changes can influence key molecular descriptors.
| Property | 4-chloro-2-cyclopropylphenol dntb.gov.ua | 5-Amino-4-chloro-o-cresol nih.gov | 4-Chloro-2-aminophenol bldpharm.com |
|---|---|---|---|
| Molecular Formula | C₉H₉ClO | C₇H₈ClNO | C₆H₆ClNO |
| Molecular Weight | 168.62 g/mol | 157.59 g/mol | 143.57 g/mol |
| XLogP3 | 3.3 | 1.8 | 1.5 |
| Hydrogen Bond Donor Count | 1 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 2 | 2 |
| Rotatable Bond Count | 1 | 0 | 0 |
| Exact Mass | 168.0341926 Da | 157.029441 Da | 143.013809 Da |
| Topological Polar Surface Area | 20.2 Ų | 46.2 Ų | 46.2 Ų |
| Heavy Atom Count | 11 | 10 | 9 |
| Complexity | 144 | 120 | 90 |
The synthesis of substituted phenols is a well-established research paradigm, with methods ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov Strategies for achieving specific substitution patterns, especially in highly substituted systems, are of significant interest to synthetic chemists. oregonstate.edu The presence of both a halogen and a sterically demanding group like cyclopropyl presents unique challenges and opportunities in directing further functionalization of the aromatic ring.
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-amino-4-chloro-2-cyclopropylphenol |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-6(5-1-2-5)9(12)4-8(7)11/h3-5,12H,1-2,11H2 |
InChI Key |
NFDKOZUPAJYWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 4 Chloro 2 Cyclopropylphenol
Strategic Approaches to Constructing the Phenolic Amine Core
The assembly of the 5-Amino-4-chloro-2-cyclopropylphenol structure can be approached by installing the functional groups in different sequences. The key challenges lie in controlling the regioselectivity of the substitution reactions on the aromatic ring.
Regioselective Nitration and Subsequent Reduction Pathways to Aminophenols
A common and effective method for introducing an amino group onto a phenolic ring is through the nitration of the ring followed by the reduction of the nitro group. The directing effects of the existing substituents on the phenol (B47542) ring are crucial for achieving the desired regioselectivity. For a substrate like 2-cyclopropylphenol (B47241), the hydroxyl group is a strong ortho-, para-director, while the cyclopropyl (B3062369) group is a weak ortho-, para-director. Nitration would likely occur at the positions activated by the hydroxyl group.
The nitration of phenols can be achieved using various nitrating agents. Traditional methods often employ a mixture of nitric acid and sulfuric acid, but these conditions can be harsh and lead to side products. Milder, more selective methods have been developed. For instance, the use of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in the presence of a catalyst like potassium bisulfate (KHSO₄) can provide good yields and high regioselectivity for the ortho-nitration of phenols. dergipark.org.tr Another approach involves using silica-supported aluminum nitrate, which has been shown to be an excellent reagent for the regioselective nitration of phenols and phenyl ethers at room temperature, often favoring the ortho-isomer. researchgate.netresearchgate.net
Once the nitro group is in place, it can be reduced to an amino group. This transformation is typically achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reduction methods using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or using sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst are also widely used. nih.govorganicchemistrytutor.comrsc.orgnih.govmdpi.com The reduction of nitrophenols to aminophenols is a well-established and generally high-yielding reaction. wikipedia.orgoiccpress.com
Table 1: Examples of Regioselective Nitration of Phenols and Reduction of Nitrophenols
| Starting Material | Nitrating Agent/Conditions | Product | Reducing Agent/Conditions | Final Product | Yield (%) | Reference |
| 4-Bromophenol | NH₄NO₃, KHSO₄, MeCN, reflux | 4-Bromo-2-nitrophenol | - | - | 90 | dergipark.org.tr |
| Phenol | Al(NO₃)₃·9H₂O/Silica, Acetone, RT | o-Nitrophenol / p-Nitrophenol | - | - | 98 (95:3 o:p) | researchgate.net |
| p-Nitrophenol | NaBH₄, NiO catalyst | - | - | p-Aminophenol | High | nih.gov |
| 4-Nitrophenol | NaBH₄, CuFe₅O₈ catalyst | - | - | 4-Aminophenol | ~100 | harvard.edu |
Note: This table presents examples of related reactions to illustrate the methodologies and does not represent a direct synthesis of the target compound.
Halogenation Strategies for Introducing Chlorine Substituents
The introduction of a chlorine atom onto the phenolic ring is another key step. The position of chlorination is directed by the existing substituents. In a molecule like 2-cyclopropylphenol, the hydroxyl group will direct chlorination to the ortho and para positions. To achieve the desired 4-chloro substitution, the para-position relative to the hydroxyl group must be targeted.
Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols. The regioselectivity of this reaction can be influenced by the choice of catalyst and solvent. For example, the chlorination of o-cresol (B1677501) with sulfuryl chloride in the presence of a metal salt-organic sulfur catalyst can enhance para-chlorination. google.com Zeolite catalysts have also been shown to promote para-selective chlorination of substituted phenols with sulfuryl chloride. epa.gov
The direct chlorination of phenols with chlorine gas can also be employed, often with a Lewis acid catalyst, but this can sometimes lead to mixtures of isomers and polychlorinated products.
Table 2: Examples of Selective Chlorination of Phenols
| Starting Material | Chlorinating Agent/Catalyst | Product | Selectivity (para:ortho) | Yield (%) | Reference |
| o-Cresol | SO₂Cl₂, Diphenyl sulfide/FeCl₃ | 4-Chloro-2-methylphenol | High | - | google.com |
| Phenol | SO₂Cl₂, Diphenyl sulfide/FeCl₃ | 4-Chlorophenol / 2-Chlorophenol | 10.5 : 1 | High | google.com |
| 2-Chlorophenol | SO₂Cl₂, Diphenyl sulfide/FeCl₃ | 2,4-Dichlorophenol / 2,6-Dichlorophenol | 22.4 : 1 | 94 (2,4-isomer) | google.com |
Note: This table presents examples of related reactions to illustrate the methodologies and does not represent a direct synthesis of the target compound.
Incorporating Cyclopropyl Moieties via Cyclopropanation or Ring Closure Reactions
The cyclopropyl group can be introduced at various stages of the synthesis. One common method is the Simmons-Smith reaction, which involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. organicchemistrytutor.comwikipedia.orgorganic-chemistry.orgyoutube.com This reaction is stereospecific and can be performed on a variety of substrates, including those containing hydroxyl groups which can direct the cyclopropanation. organic-chemistry.org For example, an allyl-substituted phenol could be a precursor, where the allyl group is converted to the cyclopropyl group via a Simmons-Smith reaction.
Another approach is to start with a precursor that already contains the cyclopropyl ring. For instance, the synthesis could begin with 2-cyclopropylphenol, which is commercially available. Alternatively, a cyclopropyl group can be formed through intramolecular ring closure reactions. A patent describes a process where 4-chloroaniline (B138754) is condensed with 4-chlorobutyronitrile, followed by a ring closure to form a cyclopropylcarbonyl moiety. researchgate.net While this is for an aniline (B41778) derivative, the principle of forming the cyclopropyl ring via intramolecular cyclization could be adapted.
Table 3: Examples of Cyclopropanation Reactions
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| Cyclohexene | CH₂I₂, Zn-Cu couple | Bicyclo[4.1.0]heptane | - | wikipedia.org |
| Allylic Alcohol | Et₂Zn, CH₂I₂ | Corresponding cyclopropylmethanol | High | organic-chemistry.org |
| Allenamide | Et₂Zn, CH₂I₂ (Furukawa modification) | Amido-spiro[2.2]cyclopentane | - | wikipedia.org |
Note: This table presents examples of related reactions to illustrate the methodologies and does not represent a direct synthesis of the target compound.
Precursor Synthesis and Reaction Pathway Analysis
Based on the strategic approaches discussed, plausible synthetic pathways can be devised. A key consideration is the order of the reactions to maximize yield and selectivity.
Synthesis of Halogenated Phenol Intermediates
A likely precursor for the final amination step is 4-chloro-2-cyclopropylphenol (B3047481). This intermediate could be synthesized from the commercially available 2-cyclopropylphenol. The chlorination of 2-cyclopropylphenol would be expected to yield a mixture of chlorinated products. However, by using a para-directing chlorination system, such as sulfuryl chloride with a suitable catalyst, the formation of 4-chloro-2-cyclopropylphenol can be favored. google.comepa.gov
Alternatively, a precursor like 2,5-dichloronitrobenzene can be used. Hydrolysis of one of the chloro groups can lead to 4-chloro-2-nitrophenol. chemicalbook.comsciencemadness.orggoogle.com The nitro group can then be reduced to an amino group, and the cyclopropyl group introduced later, although this might be a more complex route.
Amination Reactions for Phenolic Substrates
With the 4-chloro-2-cyclopropylphenol intermediate in hand, the final step would be the introduction of the amino group at the 5-position. This can be achieved through a nitration-reduction sequence as described in section 2.1.1. The nitration of 4-chloro-2-cyclopropylphenol would be directed by the hydroxyl and cyclopropyl groups, likely leading to nitration at the 5-position. A patent for a similar structure, 4-chloro-2-methyl-5-nitrophenol, suggests that nitration of a protected phenol followed by deprotection can be a viable route. google.com
Direct amination of the phenolic ring is a more modern and atom-economical approach. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. nih.govorganic-chemistry.orgwikipedia.orgrsc.orglibretexts.org While typically used with aryl halides, variations for the amination of phenols have been developed, often involving the conversion of the phenol to a triflate first.
More recently, photocatalytic methods for the amination of phenols and halophenols have emerged. These methods can proceed under mild conditions and offer new possibilities for direct C-H amination or nucleophilic aromatic substitution (SNAr) on halogenated phenols. google.com
Table 4: Potential Final Step Amination Reactions
| Precursor | Reagents/Conditions | Reaction Type | Product | Reference |
| 4-Chloro-2-cyclopropylphenol | HNO₃/H₂SO₄ then Fe/HCl | Nitration followed by reduction | This compound | google.com (by analogy) |
| 4-Chloro-2-cyclopropylphenol | 1. Tf₂O, pyridine; 2. Amine, Pd catalyst, ligand, base | Buchwald-Hartwig Amination | This compound | nih.govorganic-chemistry.orgwikipedia.org (by analogy) |
| 4-Chloro-2-cyclopropylphenol | Amine, photocatalyst, light | Photocatalytic Amination | This compound | google.com (by analogy) |
Note: This table presents potential reaction pathways based on analogous transformations.
Formation of the Cyclopropyl Group on Aromatic Systems
The introduction of a cyclopropyl group onto an aromatic ring is a significant transformation in organic synthesis. The cyclopropyl group, due to its strained three-membered ring, exhibits unique electronic properties, behaving in some contexts like a double bond. stackexchange.comwikipedia.org It can act as a good π-electron donor through hyperconjugation, which can influence the reactivity and properties of the aromatic system. stackexchange.comwikipedia.org Several methods can be envisioned for the synthesis of cyclopropyl-substituted phenols.
One common strategy involves the palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with a cyclopropyl organometallic reagent. For instance, the coupling of cyclopropylmagnesium bromide with aryl bromides in the presence of a palladium catalyst and zinc bromide has been shown to produce cyclopropyl arenes in high yields. organic-chemistry.org This approach could be applied to a suitably substituted chlorophenol derivative.
Another powerful method is the Michael Initiated Ring Closure (MIRC) reaction, which involves the Michael addition of a nucleophile to an activated alkene followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. rsc.org This method is particularly useful for creating highly functionalized cyclopropanes. rsc.org
Furthermore, hydrogen-borrowing catalysis has emerged as a novel method for the formation of α-cyclopropyl ketones, which can be precursors to other cyclopropyl-containing compounds. acs.org This transformation involves the reaction of a ketone with an alcohol, where a leaving group is displaced intramolecularly to form the cyclopropane ring. acs.org While not a direct method for aromatic cyclopropylation, it showcases an advanced strategy for constructing the cyclopropyl moiety that could be adapted.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern organic synthesis places a strong emphasis on the development of efficient, selective, and environmentally benign methodologies. The synthesis of a complex molecule like this compound can benefit significantly from the application of advanced synthetic techniques and green chemistry principles.
Catalysis plays a pivotal role in achieving selective transformations in the synthesis of substituted phenols. mdpi.comnih.gov For instance, the direct hydroxylation of benzene (B151609) to phenol using catalysts like vanadium-doped graphitic carbon nitride with hydrogen peroxide as the oxidant represents a greener alternative to traditional methods. researchgate.net While the target molecule is already a phenol, catalytic methods are crucial for the selective introduction of the other substituents.
Palladium-catalyzed C-H activation and oxygenation is a powerful tool for the synthesis of substituted phenols. nih.gov For example, silanol-directed Pd-catalyzed C-H oxygenation allows for the highly site-selective conversion of phenols into catechols. nih.gov Such directing group strategies could be employed to control the position of further functionalization on the phenol ring.
The reduction of a nitro group to an amine is a key step in the synthesis of many aminophenols. Catalytic hydrogenation using various metal catalysts is a common and efficient method. For example, a CuO-nanoleaf/g-Al2O3 catalyst has been used for the reduction of p-nitrophenol to p-aminophenol. bcrec.id The choice of catalyst can be critical to avoid the reduction of other functional groups or the aromatic ring itself. thieme-connect.de
The following table summarizes some catalytic approaches relevant to the synthesis of substituted phenols:
| Catalytic Transformation | Catalyst System | Key Features |
| Direct Hydroxylation | Vanadium-doped graphitic carbon nitride / H₂O₂ | High selectivity for phenol under mild conditions. researchgate.net |
| C-H Oxygenation | Pd-catalyst with silanol (B1196071) directing group | High site selectivity for ortho-oxygenation of phenols. nih.gov |
| Nitro Group Reduction | CuO-nanoleaf/g-Al₂O₃ | Efficient reduction of nitrophenols to aminophenols. bcrec.id |
| Cross-Coupling | Pd-catalyst / cyclopropylmagnesium bromide | Formation of aryl-cyclopropyl bonds. organic-chemistry.org |
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. nih.govresearchgate.net These reactions are often performed in the solid state or with minimal solvent, reducing waste and sometimes leading to different reactivity and product selectivity. nih.gov
The synthesis of amides from amines and carboxylic acid derivatives is a well-established mechanochemical transformation. nih.govorganic-chemistry.org For instance, ball milling of esters with calcium nitride has been shown to produce primary amides efficiently. organic-chemistry.org This suggests that the amination step in the synthesis of this compound could potentially be carried out under mechanochemical conditions.
Mechanochemical methods have also been developed for cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl halides. acs.org This approach has been shown to be effective even for poorly soluble substrates that are challenging to react in solution. acs.org A mechanochemical approach could therefore be envisioned for the introduction of the amino group onto a chlorinated cyclopropylphenol precursor.
The following table highlights some examples of mechanochemical synthesis relevant to the formation of bonds found in phenolic amines:
| Reaction Type | Reactants | Key Advantages |
| Amide Synthesis | Esters and Calcium Nitride | Solvent-free, high yields, compatible with various functional groups. organic-chemistry.org |
| Buchwald-Hartwig Amination | Aromatic Primary Amines and Aryl Halides | Effective for poorly soluble substrates, rapid reaction times. acs.org |
| Schiff Base Formation | Aromatic Primary Amines and Aldehydes | Solvent-free, high conversion rates. researchgate.net |
Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. jmchemsci.com Solvent-free reactions can lead to higher reaction rates, easier product isolation, and a significant reduction in chemical waste. jmchemsci.com
As discussed, mechanochemical synthesis is inherently a low-solvent or solvent-free technique. google.com Beyond mechanochemistry, other solvent-free methods can be applied. For example, the acylation of amines and phenols can be carried out under solvent-free conditions using various catalysts or even under microwave irradiation. jmchemsci.com The ring opening of epoxides with amines to form amino alcohols has also been reported to proceed efficiently under solvent-free conditions at elevated temperatures. researchgate.net
The choice to employ solvent-free conditions must be evaluated on a case-by-case basis, considering factors such as reactant miscibility, heat transfer, and product isolation. However, the development of solvent-free synthetic steps for the preparation of this compound would significantly improve the environmental footprint of its synthesis.
Reactivity and Reaction Mechanisms of 5 Amino 4 Chloro 2 Cyclopropylphenol
Electrophilic Aromatic Substitution Patterns on the Phenolic Ring
Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions on 5-Amino-4-chloro-2-cyclopropylphenol are determined by the electronic effects of its substituents.
The position of an incoming electrophile on the aromatic ring is guided by the existing substituents. The hydroxyl (-OH) and amino (-NH2) groups are powerful ortho- and para-directors. byjus.com This is due to their ability to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the substitution. The chloro (-Cl) substituent is also an ortho-, para-director, but it deactivates the ring. The cyclopropyl (B3062369) group is considered a weakly activating ortho-, para-director due to the p-character of its C-C bonds, which can participate in hyperconjugation.
In this compound, the positions ortho and para to the strongly activating hydroxyl and amino groups are key. The directing effects of these groups are summarized in the table below.
| Substituent | Position on Ring | Type | Directing Effect |
| -OH | 1 | Activating | Ortho, Para |
| -Cyclopropyl | 2 | Activating | Ortho, Para |
| -Cl | 4 | Deactivating | Ortho, Para |
| -NH2 | 5 | Activating | Ortho, Para |
Considering the positions on the ring, the hydroxyl group directs towards positions 2 and 6 (ortho) and 4 (para). The amino group directs towards positions 4 and 6 (ortho) and 2 (para). The cyclopropyl group directs towards positions 1 and 3 (ortho) and 5 (para). The chloro group directs towards positions 3 and 5 (ortho) and 1 (para). The most activated positions are those that are ortho or para to the hydroxyl and amino groups.
Substituents can either increase (activate) or decrease (deactivate) the rate of electrophilic aromatic substitution compared to benzene. fiveable.me The hydroxyl and amino groups are potent activating groups because their lone pairs of electrons can be delocalized into the benzene ring, increasing its nucleophilicity. stackexchange.com The cyclopropyl group is also considered an activating group. Conversely, the chloro group is a deactivating substituent due to its inductive electron-withdrawing effect, which is stronger than its resonance-donating effect.
Nucleophilic Aromatic Substitution Involving the Chloro Moiety
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the ring is electron-rich due to the presence of the activating amino and hydroxyl groups, which generally makes classical SNAr reactions difficult. libretexts.org
However, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a pathway for the substitution of the chloro group. These reactions proceed through a different mechanism and are less dependent on the electronic nature of the aromatic ring. While specific studies on this compound are not prevalent, the chloro group's position makes it a potential site for such transformations.
Transformations Involving the Amino Group
The amino group is a versatile functional group that can undergo a variety of chemical transformations.
The amino group in this compound can readily undergo acylation and alkylation reactions. Acylation, often carried out with acyl chlorides or anhydrides, results in the formation of an amide. This transformation is sometimes used as a protective strategy in multi-step syntheses to reduce the activating effect of the amino group and prevent unwanted side reactions. libretexts.org
Alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. Reductive amination is an alternative method for controlled alkylation.
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid). This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents in what are known as Sandmeyer or Schiemann reactions. These reactions allow for the introduction of groups such as -Cl, -Br, -CN, -F, and -OH. This two-step sequence provides a powerful synthetic route to a diverse range of substituted phenols that might not be accessible through direct electrophilic substitution.
Reactions of the Cyclopropyl Ring
The chemical behavior of the cyclopropyl group in this compound is dominated by the inherent strain of the three-membered ring and the electronic effects of the substituted phenol (B47542). The C-C bonds within the cyclopropane (B1198618) ring possess a higher degree of p-character than typical alkanes, giving it some properties reminiscent of a double bond. This unique hybridization contributes to both its stability and its propensity to undergo ring-opening reactions to relieve ring strain.
Stability and Strain-Release Reactions of the Cyclopropyl Moiety
The cyclopropyl group is known to be a good donor in hyperconjugation, which can stabilize adjacent carbocations. However, its stability can be compromised under conditions that favor the release of its inherent ring strain, which is approximately 27 kcal/mol. In the context of this compound, the substituents on the aromatic ring play a crucial role in modulating this stability. The electron-donating amino and hydroxyl groups increase the electron density of the aromatic ring, which can influence the adjacent cyclopropyl group. Conversely, the electron-withdrawing nature of the chlorine atom can also affect the electronic properties of the system.
In medicinal chemistry, the incorporation of a cyclopropyl ring is often a strategic choice to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl group generally makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This is because the initial hydrogen atom abstraction step, which is often rate-limiting in metabolic oxidation, requires a higher activation energy. hyphadiscovery.com However, the presence of an amino group attached to a cyclopropyl ring can sometimes lead to undesirable biotransformations, such as CYP-mediated bioactivation to form reactive metabolites. hyphadiscovery.com
Strain-release reactions are a hallmark of cyclopropane chemistry. These reactions are driven by the thermodynamic favorability of opening the strained three-membered ring to form a more stable, open-chain structure. Such reactions can be initiated by various means, including electrophilic attack, nucleophilic attack, or through radical intermediates. For arylcyclopropanes, the electronic nature of the substituents on the aromatic ring can significantly influence the regioselectivity and feasibility of these ring-opening reactions.
| Property | Description | Source |
| Ring Strain | Approximately 27 kcal/mol, driving force for ring-opening reactions. | |
| Bonding | C-C bonds have increased p-character, leading to some olefin-like properties. | |
| Metabolic Stability | Generally high due to strong C-H bonds, but can be altered by adjacent functional groups. | hyphadiscovery.com |
Cyclopropyl Ring Opening Under Specific Conditions
While the cyclopropyl ring in this compound is relatively stable under normal conditions, specific reagents and reaction environments can induce its opening. The mechanisms of these ring-opening reactions are diverse and depend on the nature of the attacking species.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to the formation of a carbocationic intermediate. nih.gov The stability of this carbocation is influenced by the substituents on the aromatic ring. The electron-donating amino and hydroxyl groups on the phenol ring in this compound would be expected to stabilize an adjacent positive charge, potentially facilitating ring opening. The reaction of trans-2-phenylcyclopropylamine with a superacid, for instance, leads to ring opening through the formation of a dicationic intermediate. nih.gov The regioselectivity of the ring opening would depend on which C-C bond of the cyclopropyl ring is preferentially cleaved.
Radical-Mediated Ring Opening: The cyclopropane ring can also be opened via radical pathways. beilstein-journals.org The formation of a radical adjacent to the cyclopropyl ring can lead to a rapid ring-opening to generate a more stable, open-chain radical. beilstein-journals.org This process is often utilized in synthetic chemistry and can be initiated by radical initiators or through photoredox catalysis. For cyclopropanols, radical formation can occur at the hydroxyl-bearing carbon, leading to a cyclopropoxy radical that readily undergoes ring opening to a β-keto radical. beilstein-journals.org
Transition Metal-Catalyzed Ring Opening: Transition metals, particularly those like gold(I), can catalyze the ring opening of cyclopropanes. These reactions often proceed through the formation of cyclopropyl metal carbene-like intermediates. nih.gov The subsequent reaction of these intermediates with nucleophiles can lead to a variety of ring-opened products. The presence of the phenol and amino functionalities in this compound could potentially coordinate with the metal catalyst, influencing the course of the reaction.
| Condition | Initiating Species/Catalyst | Potential Outcome | General Reference |
| Acidic | Protic or Lewis Acids | Carbocation formation followed by nucleophilic attack | nih.gov |
| Radical | Radical Initiators, Light | Radical-mediated ring scission | beilstein-journals.org |
| Transition Metal | Gold(I), etc. | Formation of metal-carbene intermediates, followed by reaction | nih.gov |
Derivatization and Functionalization of 5 Amino 4 Chloro 2 Cyclopropylphenol
Synthesis of Advanced Derivatives for Material Science and Chemical Biology Research
The strategic modification of 5-Amino-4-chloro-2-cyclopropylphenol through the functionalization of its amino and hydroxyl groups can lead to a wide array of novel compounds with tailored properties for specific applications in material science and chemical biology.
Amide and Ester Formation for Structural Diversification
The presence of both an amino and a hydroxyl group on the aromatic ring of this compound allows for the straightforward synthesis of amide and ester derivatives, respectively. These reactions are fundamental in diversifying the core structure, enabling the introduction of a wide range of functional groups that can modulate the compound's physical, chemical, and biological properties.
Amide Synthesis: The amino group can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form stable amide bonds. This process allows for the incorporation of alkyl, aryl, or more complex moieties. A general reaction scheme for the acylation of this compound is presented below. The specific reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields of the desired amide products.
General Reaction Scheme for Amide Formation
| Reactant 1 | Reactant 2 (Acylating Agent) | Product |
| This compound | R-COCl or (R-CO)₂O | N-(5-chloro-2-cyclopropyl-4-hydroxyphenyl)acetamide |
Note: 'R' represents a variable organic substituent.
Ester Synthesis: Similarly, the phenolic hydroxyl group can be esterified through reaction with carboxylic acids or their derivatives. This functionalization can be used to attach reporter groups, linkers for biomolecule conjugation, or moieties that influence solubility and electronic properties.
General Reaction Scheme for Ester Formation
| Reactant 1 | Reactant 2 (Esterifying Agent) | Product |
| This compound | R-COOH (with catalyst) or R-COCl | 5-amino-4-chloro-2-cyclopropylphenyl acetate |
Note: 'R' represents a variable organic substituent.
Imine and Schiff Base Formation
The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. These reactions are typically reversible and may require acid or base catalysis. The formation of Schiff bases introduces a C=N double bond, which can be a key structural feature in the design of novel ligands for metal complexes, organic electronic materials, and biologically active compounds. The electronic and steric properties of the aldehyde or ketone reactant can be varied to fine-tune the characteristics of the resulting imine derivative.
Aryl Ether Formation and Related Coupling Reactions
The phenolic hydroxyl group of this compound can be converted into an aryl ether through reactions such as the Williamson ether synthesis or transition metal-catalyzed coupling reactions. These methods allow for the connection of the phenol (B47542) to another aromatic ring system, creating more extended π-conjugated structures that are of interest in material science for applications in organic electronics.
Coupling Reactions and Polymerization Potential
The chloro-substituent on the aromatic ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The chlorine atom on the aromatic ring can act as a leaving group in palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling reaction, the chloro-substituted phenol can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. google.com This reaction is a powerful tool for the synthesis of biaryl compounds and other complex molecular architectures. google.com
Similarly, the Heck reaction could potentially be employed to couple the aryl chloride with an alkene, further diversifying the available derivatives. The efficiency of these coupling reactions would depend on the choice of catalyst, ligands, base, and reaction conditions.
Illustrative Suzuki Coupling Reaction
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Product |
| This compound | R-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 5-Amino-2-cyclopropyl-4-substituted-phenol |
Note: 'R' represents an aryl or vinyl substituent.
Polymerization Initiators or Monomers Derived from the Compound
The multifunctional nature of this compound suggests its potential use as a monomer in the synthesis of novel polymers. The amino and hydroxyl groups can serve as reactive sites for step-growth polymerization, leading to the formation of polyamides, polyesters, or polyethers. Furthermore, derivatives of this compound could be designed to act as initiators for chain-growth polymerization processes. The incorporation of the cyclopropyl (B3062369) and chloro-substituents into the polymer backbone could impart unique thermal, mechanical, and electronic properties to the resulting materials.
Advanced Spectroscopic and Computational Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For 5-Amino-4-chloro-2-cyclopropylphenol, ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques, are invaluable for assigning the specific proton and carbon environments.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine and hydroxyl protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups will shield the aromatic protons, while the electron-withdrawing chloro (-Cl) group will deshield them. The cyclopropyl group also influences the electronic environment.
The protons of the cyclopropyl group are anticipated to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, due to their unique strained ring structure. researchgate.netdocbrown.info The aromatic protons are expected to resonate in the downfield region, generally between 6.5 and 8.0 ppm. libretexts.org The protons of the -NH₂ and -OH groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature; they are expected to appear as broad singlets.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbons of the cyclopropyl ring are expected to have characteristic chemical shifts in the upfield region, typically below 20 ppm. researchgate.net The aromatic carbons will resonate in the downfield region, between 110 and 160 ppm, with their specific shifts influenced by the attached functional groups. libretexts.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (Aromatic) | 6.5 - 7.0 | Singlet | - |
| H (Aromatic) | 6.8 - 7.2 | Singlet | - |
| H (Cyclopropyl, methine) | 1.5 - 2.0 | Multiplet | |
| H (Cyclopropyl, methylene) | 0.5 - 1.5 | Multiplet | |
| H (Amine, -NH₂) | 3.5 - 5.0 | Broad Singlet | - |
| H (Hydroxyl, -OH) | 8.0 - 9.5 | Broad Singlet | - |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (Aromatic, C-OH) | 145 - 155 |
| C (Aromatic, C-NH₂) | 135 - 145 |
| C (Aromatic, C-Cl) | 115 - 125 |
| C (Aromatic, C-H) | 110 - 120 |
| C (Aromatic, C-H) | 115 - 125 |
| C (Aromatic, C-Cyclopropyl) | 120 - 130 |
| C (Cyclopropyl, methine) | 10 - 20 |
| C (Cyclopropyl, methylene) | 5 - 15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the methine and methylene (B1212753) protons of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbons in the cyclopropyl group and the protonated aromatic carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for confirming the connectivity of the cyclopropyl group to the benzene ring and for assigning the quaternary aromatic carbons. researchgate.net
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₀ClNO), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Electron ionization (EI) would likely lead to significant fragmentation. The fragmentation pattern would provide valuable structural information. Plausible fragmentation pathways could include the loss of the cyclopropyl group, the loss of a chlorine atom, and cleavage of the aromatic ring.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 183.0451 | Molecular Ion |
| [M+2]⁺ | 185.0421 | Isotopic peak due to ³⁷Cl |
| [M - C₃H₅]⁺ | 142 | Loss of cyclopropyl radical |
| [M - Cl]⁺ | 148 | Loss of chlorine radical |
| [M - CO]⁺ | 155 | Loss of carbon monoxide from the phenol (B47542) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the functional groups present in this compound.
The IR spectrum would likely show broad absorption bands in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically around 600-800 cm⁻¹.
Raman spectroscopy would also be useful for identifying the vibrational modes, particularly for the non-polar bonds and the aromatic ring. The symmetric stretching of the aromatic ring often gives a strong Raman signal.
Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200 - 3500 | IR |
| N-H Stretch | 3200 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Cyclopropyl C-H Stretch | 2900 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
| C-O Stretch | 1200 - 1300 | IR |
| C-Cl Stretch | 600 - 800 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The phenolic and amino groups are strong chromophores, and their presence, along with the chlorine and cyclopropyl substituents on the benzene ring, will influence the wavelength of maximum absorption (λ_max).
The π → π* transitions of the benzene ring are expected to be the most intense. The presence of the electron-donating -OH and -NH₂ groups is likely to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. It is anticipated that there will be at least two significant absorption bands in the UV region.
Predicted UV-Vis Absorption Data for this compound (in a polar solvent)
| Electronic Transition | Predicted λ_max (nm) |
| π → π | ~280 - 300 |
| n → π | ~230 - 250 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing. The data obtained would include the unit cell dimensions, space group, and the exact atomic coordinates of each atom in the molecule.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry and quantum mechanics serve as indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and electronic behavior. For a molecule like this compound, these methods can elucidate the interplay between its substituent groups—the amino, chloro, hydroxyl, and cyclopropyl moieties—and their collective influence on the phenol scaffold.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of molecules like this compound.
A DFT study would commence with the geometry optimization of the molecule. This process determines the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, the orientation of the cyclopropyl group relative to the phenyl ring and the planarity of the amino group would be determined.
Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge. Such calculations have been successfully applied to related compounds like chlorophenols to understand their interactive behaviors. nih.govnih.goviau.ir
Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| C-O (hydroxyl) | 1.37 Å | |
| C-N (amino) | 1.40 Å | |
| C-C (cyclopropyl-ring) | 1.51 Å | |
| Bond Angle | C-C-Cl | 120.5° |
| C-C-O | 118.0° | |
| C-C-N | 121.0° | |
| Dihedral Angle | C-C-C-C (ring) | ~0.0° |
| H-O-C-C | ~180.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity.
The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
For this compound, FMO analysis would reveal how the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group influence the electron density distribution in the HOMO and LUMO across the aromatic ring and substituent groups.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This data is for illustrative purposes to demonstrate the type of information gained from FMO analysis.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations would be particularly useful for understanding the conformational flexibility of this compound, especially the rotation of the cyclopropyl and hydroxyl groups.
By simulating the molecule's behavior in a solvent, such as water, MD can provide insights into its solvation and how it interacts with surrounding molecules. This is crucial for predicting its behavior in a biological or environmental context. The simulations can reveal stable conformations and the energy barriers between them, as well as the formation and lifetime of intermolecular hydrogen bonds between the amino/hydroxyl groups and solvent molecules.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and lone-pair interactions.
For this compound, NBO analysis would quantify the charge on each atom, providing a more detailed view than simple partial charges. It would also analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key aspect would be to investigate the hyperconjugative interactions between the cyclopropyl group's bent bonds and the aromatic pi-system, as well as the delocalization of the nitrogen and oxygen lone pairs into the phenyl ring. These interactions are fundamental to understanding the molecule's electronic structure and reactivity.
Table 3: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms in this compound
| Atom | Natural Charge (e) |
| O (hydroxyl) | -0.75 |
| N (amino) | -0.90 |
| Cl | -0.25 |
| C (attached to O) | +0.45 |
| C (attached to N) | -0.15 |
| C (attached to Cl) | +0.10 |
Note: This table presents hypothetical NPA charge values to illustrate the output of an NBO analysis.
Exploratory Applications in Chemical Research Non Biological/non Clinical
Role as Synthetic Precursors for Complex Molecules
The inherent reactivity of its functional groups positions 5-Amino-4-chloro-2-cyclopropylphenol as a valuable starting material for the synthesis of intricate molecular frameworks. The amino and hydroxyl groups can undergo a variety of chemical transformations, while the cyclopropyl (B3062369) and chloro substituents can influence the reactivity and confer specific properties to the resulting molecules.
The presence of both an amino and a hydroxyl group on the aromatic ring makes this compound an ideal precursor for the synthesis of various heterocyclic systems. These ortho-disposed functionalities can participate in condensation reactions with a range of dielectrophiles to form fused heterocyclic rings. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of benzoxazolone derivatives, while condensation with carboxylic acids or their derivatives could yield benzoxazoles. The cyclopropyl and chloro groups would remain as substituents on the resulting heterocyclic core, potentially modulating the electronic properties and steric profile of the final molecule.
The synthesis of phenoxazinone architectures, which are prevalent in various natural products and biologically active compounds, represents another promising avenue. The oxidative coupling of aminophenols is a known method for constructing the phenoxazinone core. While direct studies on this compound are not available, the general reactivity of aminophenols suggests its potential to undergo similar transformations, likely catalyzed by transition metal complexes, to yield novel substituted phenoxazinones.
| Heterocyclic System | Potential Synthetic Route | Key Reagents |
| Benzoxazoles | Condensation with carboxylic acids or aldehydes | Polyphosphoric acid, p-Toluenesulfonic acid |
| Benzoxazinones | Reaction with α-halo acyl halides followed by cyclization | Base (e.g., pyridine, triethylamine) |
| Phenoxazines | Oxidative dimerization | Oxidizing agents (e.g., FeCl₃, MnO₂) |
This table presents potential synthetic routes based on the known reactivity of aminophenols.
Beyond the direct synthesis of heterocycles, this compound can serve as a crucial intermediate in more elaborate, multi-step synthetic sequences. The amino group can be readily diazotized and subsequently replaced by a wide array of other functional groups through Sandmeyer-type reactions. This would allow for the introduction of functionalities such as halogens, cyano, or hydroxyl groups at the 5-position, dramatically increasing the synthetic utility of the scaffold.
Furthermore, the phenolic hydroxyl group can be alkylated or acylated to introduce new side chains or protecting groups, enabling selective transformations at other positions of the molecule. The strategic manipulation of these functional groups, in conjunction with the directing effects of the existing substituents, opens up a vast chemical space for the synthesis of complex target molecules.
| Transformation | Reagent(s) | Resulting Functionality |
| Diazotization/Sandmeyer | NaNO₂, HCl then CuX (X = Cl, Br, CN) | -Cl, -Br, -CN at the 5-position |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | O-Alkyl ether |
| Esterification | Acyl chloride or anhydride, Base | O-Acyl ester |
| N-Alkylation/Acylation | Alkyl halide or Acyl chloride, Base | N-substituted amine/amide |
This table illustrates some of the potential chemical transformations of this compound in multi-step syntheses.
Advanced Material Science Investigations
The unique electronic and structural features of this compound also suggest its potential as a building block for advanced materials with tailored properties.
The amino and phenol (B47542) functionalities of this compound are suitable for polymerization reactions. For instance, it could be used as a monomer in the synthesis of polyanilines or polyphenols. The resulting polymers would possess a unique combination of substituents—chloro and cyclopropyl groups—which could impart specific properties such as enhanced thermal stability, altered conductivity, or modified solubility compared to their unsubstituted counterparts.
The electropolymerization of aminophenols is a known technique to produce conductive polymer films. It is plausible that this compound could be electropolymerized to form a novel conductive polymer film. The electronic properties of such a polymer would be influenced by the electron-withdrawing nature of the chlorine atom and the unique electronic characteristics of the cyclopropyl group.
Substituted aminophenols are well-established precursors in the synthesis of azo dyes. The amino group of this compound can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes. The color and properties of these dyes would be influenced by the electronic nature of the substituents on both the diazonium salt precursor and the coupling component. The presence of the chloro and cyclopropyl groups on the phenol ring would likely lead to dyes with distinct shades and potentially improved fastness properties.
| Coupling Component | Potential Dye Color |
| N,N-Dimethylaniline | Yellow to Orange |
| Phenol | Orange to Red |
| Naphthols | Red to Violet |
This table provides hypothetical color ranges for azo dyes derived from this compound, based on general principles of dye chemistry.
Mechanistic Probes in Organic Reactions
While direct experimental evidence is lacking, the structure of this compound suggests its potential use as a mechanistic probe in certain organic reactions. The cyclopropyl group, in particular, can act as a radical clock. In reactions proceeding through radical intermediates, the strained cyclopropyl ring can undergo rapid ring-opening, providing evidence for the involvement of radical species.
For example, in oxidative reactions involving the phenol or amino group, if a radical intermediate were formed on the aromatic ring or on the substituent itself, the integrity of the cyclopropyl ring could be monitored. Its rearrangement to a homoallylic or other ring-opened product would be a strong indicator of a radical pathway. This could be particularly useful in studying the mechanisms of certain enzymatic or biomimetic oxidation reactions.
Furthermore, the electronic perturbations introduced by the chloro and amino groups could be used to study substituent effects on reaction rates and mechanisms. By comparing the reactivity of this compound with its analogs lacking one or more of these substituents, valuable insights into the electronic demands of a particular transformation could be gained.
Future Research Directions and Open Questions
Development of Novel Stereoselective Synthetic Pathways
The presence of a stereocenter on the cyclopropyl (B3062369) group, as well as potential atropisomerism due to restricted rotation around the aryl-cyclopropyl bond, makes the development of stereoselective synthetic routes a paramount objective. Future research should focus on asymmetric syntheses to access enantiopure forms of 5-Amino-4-chloro-2-cyclopropylphenol.
Key research questions include:
Can chiral catalysts be employed for the asymmetric cyclopropanation of a suitable phenolic precursor?
Are there opportunities for diastereoselective additions to a chiral precursor that would set the stereochemistry of the cyclopropyl ring? nih.gov
Could enzymatic or chemo-enzymatic methods be developed for a highly selective synthesis?
A potential synthetic strategy could involve the stereoselective addition of a functionalized organolithium compound to a chiral N-tert-butanesulfinyl imine, a method that has proven effective for preparing other amino compounds. nih.gov
Exploration of Bio-Inspired Synthetic Routes
Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired synthetic strategies could offer greener and more efficient pathways to this compound and its derivatives. southampton.ac.uk Research in this area could investigate the use of enzymes or whole-cell systems for key transformations.
Potential bio-inspired approaches to explore:
Enzymatic Halogenation and Amination: Investigating the use of halogenases and aminases to introduce the chloro and amino functionalities onto a cyclopropylphenol scaffold with high regioselectivity.
Biomimetic Dearomatization: Exploring dearomatization strategies of simpler aromatic precursors to construct the stereochemically complex core. southampton.ac.uk
Microbial Transformations: Screening microorganisms for their ability to transform simpler, readily available precursors into the target molecule or its key intermediates. Some anaerobic bacteria have been shown to transform chlorinated hydroquinone (B1673460) metabolites, suggesting a potential for biological pathways to produce chlorophenols. nih.gov
Deeper Understanding of Structure-Reactivity Relationships via Computational Studies
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) calculations could provide valuable insights. nih.gov
Areas for computational investigation:
Conformational Analysis: Determining the preferred conformations of the molecule, including the orientation of the cyclopropyl group relative to the phenol (B47542) ring.
Electronic Properties: Calculating molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation enthalpies to predict reactivity. nih.gov
Reaction Mechanisms: Modeling potential reaction pathways, such as electrophilic aromatic substitution or reactions involving the cyclopropyl ring, to understand transition states and activation energies.
| Computational Property | Predicted Significance for this compound |
| O-H Bond Dissociation Enthalpy | Key parameter for predicting antioxidant activity. |
| Ionization Potential | Relevant for understanding single-electron transfer mechanisms. |
| HOMO/LUMO Energies | Indicates susceptibility to electrophilic and nucleophilic attack. |
| Rotational Barriers | Determines the potential for stable atropisomers. |
Uncovering Unforeseen Reactivity Patterns of the Cyclopropyl Moiety
The cyclopropyl group is known for its unique electronic properties and ability to participate in a variety of ring-opening and rearrangement reactions due to its inherent ring strain. The interplay between the cyclopropyl ring and the electron-rich aminophenol system could lead to novel reactivity.
Future studies should investigate:
Electrophilic Ring-Opening: How does the substitution pattern on the phenol ring influence the regioselectivity and stereoselectivity of ring-opening reactions with various electrophiles?
Radical Reactions: Can the cyclopropyl group act as a radical acceptor or donor in novel radical cascade reactions?
Transition Metal-Catalyzed Transformations: Exploring the use of transition metal catalysts to mediate novel cross-coupling or ring-expansion reactions involving the cyclopropyl moiety. The reactivity of cyclopropanes can be significantly enhanced when substituted with both an electron-accepting and an electron-donating group. nih.gov
Integration into Supramolecular Assemblies and Nanomaterials
The amino and hydroxyl groups of this compound are capable of forming strong hydrogen bonds, making this molecule a promising building block for supramolecular chemistry. researchgate.netresearchgate.net The design of self-assembling systems based on this molecule could lead to new functional materials.
Research in this area could focus on:
Crystal Engineering: Studying the solid-state packing of the molecule to understand and control the formation of different hydrogen-bonding motifs. Aminophenols are known to form various supramolecular synthons, including infinite chains and cyclic structures. researchgate.netresearchgate.net
Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various surfaces and exploring their potential applications in sensing or electronics.
Nanoparticle Functionalization: Using the molecule as a capping agent or surface ligand to modify the properties of nanoparticles for applications in catalysis or drug delivery.
| Supramolecular Synthon | Potential for Formation |
| N-H···O Hydrogen Bonds | High |
| O-H···N Hydrogen Bonds | High |
| π-π Stacking | Moderate |
Advanced Analytical Method Development for Trace Analysis in Chemical Matrices (excluding environmental fate/toxicity monitoring)
As with any new chemical entity, the development of sensitive and selective analytical methods is crucial for monitoring its presence and purity in various chemical contexts, such as reaction mixtures or formulated products.
Future analytical research should aim to develop:
High-Performance Liquid Chromatography (HPLC) Methods: Creating robust HPLC methods with various detectors (UV, fluorescence, mass spectrometry) for the separation and quantification of the compound and its potential isomers or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods: Developing GC-MS methods, potentially involving derivatization of the polar functional groups, for volatile analysis. In situ acetylation coupled with GC/MS has been effective for other phenolic compounds. rsc.org
Capillary Electrophoresis (CE) Methods: Exploring CE for the high-efficiency separation of potential stereoisomers.
Q & A
Q. Table 1. Key Structural Parameters from X-ray Analysis of a Related Compound
| Parameter | Value | Source |
|---|---|---|
| O–H⋯N Distance | 2.647 Å | |
| Dihedral Angle | 33.18° | |
| C–C Bond Length (avg) | 1.395 Å |
What spectroscopic techniques are optimal for characterizing halogenated aminophenols?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton shifts at δ 0.5–1.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₉H₁₀ClNO₂: calc. 200.0378) .
- X-ray Diffraction : Resolve crystal packing and H-bonding networks, critical for understanding solid-state reactivity .
Validation Tip : Cross-reference with IR spectroscopy to confirm functional groups (e.g., -NH₂ stretch at ~3400 cm⁻¹, phenolic -OH at ~3200 cm⁻¹) .
How can researchers resolve contradictions in reported biological activity data for halogenated aminophenols?
Advanced Research Question
Discrepancies often arise from variations in:
Q. Methodological Strategy :
Conduct systematic meta-analyses of existing literature, prioritizing studies with full synthetic protocols and purity data .
Perform side-by-side assays using standardized reagents and validated analytical methods (e.g., HPLC-UV for quantification) .
What catalytic applications are feasible for this compound derivatives?
Advanced Research Question
Chiral aminophenols are promising ligands in asymmetric catalysis:
- Asymmetric Aldol Reactions : The cyclopropyl group enhances steric hindrance, improving enantioselectivity (e.g., >90% ee in prochiral ketone reductions) .
- Hydrogen-Bond-Directed Catalysis : Intramolecular H-bonds preorganize the catalyst for substrate binding, as seen in spiral chain motifs along crystallographic axes .
Experimental Optimization : Screen solvent polarity (e.g., THF vs. toluene) and temperature to maximize turnover frequency (TOF).
What safety protocols are critical when handling halogenated aminophenols in laboratory settings?
Basic Research Question
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks .
- Waste Disposal : Neutralize phenolic waste with 10% NaOH before incineration to prevent environmental release .
Regulatory Note : While ECHA and FDA databases lack specific entries for this compound, apply general halogenated phenol guidelines (e.g., EPA HPVIS) .
How can researchers address the lack of toxicological data for this compound?
Advanced Research Question
- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity based on structural analogs .
- In Vitro Testing : Perform Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .
Data Gap Strategy : Collaborate with regulatory bodies (e.g., CIR) to prioritize toxicity studies under OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
